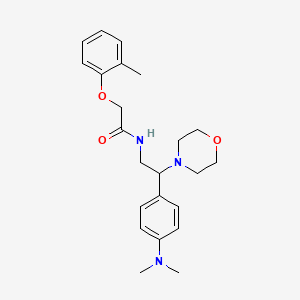
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known by its molecular formula C21H23N2O2S and has a molecular weight of 377.48 g/mol.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is not fully understood. However, research suggests that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Research has shown that 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has both biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also has antibacterial properties and can inhibit the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline. One of the most promising areas of research is in the development of new anticancer drugs. Researchers are also exploring the potential of this compound as an antimicrobial agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a chemical compound that has shown potential applications in various fields of scientific research. This compound has been shown to have anticancer and antimicrobial properties and can be used in lab experiments as a cost-effective option. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves the reaction of 3-chloro-4-(4-methylpiperidin-1-yl)quinoline with sodium benzenesulfinate in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also shown potential as an antimicrobial agent and can be used to treat bacterial infections.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-11-13-23(14-12-16)21-18-9-5-6-10-19(18)22-15-20(21)26(24,25)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKBMDOPELZEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(tert-butyl)-1-heptyl-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2914597.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2914598.png)
![Methyl 2-[5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2914600.png)
![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2914601.png)

![N'-[(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B2914603.png)




![1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2914615.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)
![3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride](/img/structure/B2914619.png)